![molecular formula C26H22N2O3 B15008864 3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008864.png)
3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a complex organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. The presence of the piperidine moiety in this compound adds to its potential pharmacological properties, making it a subject of interest in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthoquinone derivatives with piperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the cyclization process. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to make the production more sustainable.
化学反应分析
Types of Reactions
3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts and elevated temperatures.
Major Products
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Various substituted phenoxazine derivatives
科学研究应用
3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and dyes due to its unique electronic properties.
作用机制
The mechanism of action of 3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The piperidine moiety enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of biological activities.
Piperidine derivatives: Compounds containing the piperidine moiety, which are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
3-methyl-7-(piperidin-1-yl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is unique due to the combination of the phenoxazine core and the piperidine moiety. This structural feature imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C26H22N2O3 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
3-methyl-7-piperidin-1-yl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
InChI |
InChI=1S/C26H22N2O3/c1-15-9-10-18-20(13-15)31-21-14-19(28-11-5-2-6-12-28)22-23(24(21)27-18)26(30)17-8-4-3-7-16(17)25(22)29/h3-4,7-10,13-14,27H,2,5-6,11-12H2,1H3 |
InChI 键 |
NUBDLLVJHXDMFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N6CCCCC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15008781.png)
![4,5,7-Trimethyl-3-thioxooctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B15008782.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)
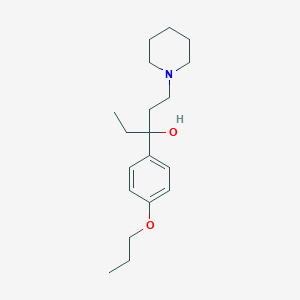
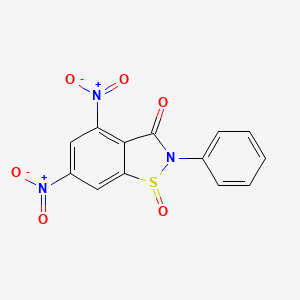
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)
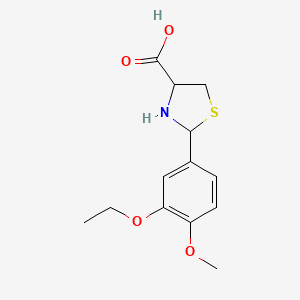

![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15008822.png)
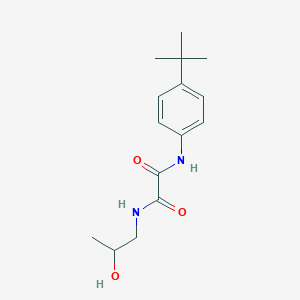
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B15008831.png)
![Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)](/img/structure/B15008832.png)
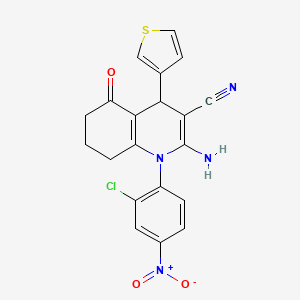
![2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008859.png)
